1-Iodo-4-(2,2,2-trifluoroethoxy)benzene

Lipophilicity Drug‑likeness ADME prediction

Researchers requiring aryl iodide building blocks often face inconsistent reactivity and metabolic profiles from non-fluorinated analogues. 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene (CAS 530080-17-2) solves this with a para-iodo handle for efficient Pd/Ni cross-couplings and a -OCH₂CF₃ group that enhances metabolic stability over -OCH₃ or -OCF₃ analogues. • Optimized lipophilicity (XLogP3=3.7, TPSA=9.2 Ų) for CNS drug design & blood-brain barrier penetration • Bifunctional PET tracer precursor: isotopic labeling (¹¹C/¹⁸F) & downstream diversification via C-I bond • ≥95% purity; room temperature storage; global shipping from multiple stock points

Molecular Formula C8H6F3IO
Molecular Weight 302.03 g/mol
CAS No. 530080-17-2
Cat. No. B1611889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-4-(2,2,2-trifluoroethoxy)benzene
CAS530080-17-2
Molecular FormulaC8H6F3IO
Molecular Weight302.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCC(F)(F)F)I
InChIInChI=1S/C8H6F3IO/c9-8(10,11)5-13-7-3-1-6(12)2-4-7/h1-4H,5H2
InChIKeyFESYDYJCAHUCAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Iodo-4-(2,2,2-trifluoroethoxy)benzene Profile


1‑Iodo‑4‑(2,2,2‑trifluoroethoxy)benzene (CAS 530080‑17‑2) is a para‑substituted aryl iodide bearing the 2,2,2‑trifluoroethoxy (–OCH₂CF₃) group. With a molecular formula of C₈H₆F₃IO and a molecular weight of 302.03 g mol⁻¹, it belongs to the class of fluorinated aromatic ethers that serve as versatile intermediates in cross‑coupling chemistry and medicinal‑chemistry campaigns. Its computed XLogP3 of 3.7 [REFS‑1] combined with a topological polar surface area (TPSA) of 9.2 Ų [REFS‑2] places it in a physicochemical space that balances lipophilicity with moderate polarity—attributes that are essential for membrane permeability and oral bioavailability in drug‑discovery programs. The iodo substituent provides a reliable oxidative‑addition handle for palladium‑ and nickel‑catalysed transformations, while the trifluoroethoxy moiety imparts enhanced metabolic stability relative to non‑fluorinated alkoxy analogues [REFS‑3].

Compound Class Fluorinated aromatic ether; para-substituted aryl iodide
Key Handle Iodo substituent for Pd/Ni-catalysed cross-coupling
Design Attribute Trifluoroethoxy group for modulated lipophilicity and metabolic stability

1-Iodo-4-(2,2,2-trifluoroethoxy)benzene: Irreplaceability


Aryl iodides bearing simple alkoxy substituents (e.g., 4‑iodoanisole) or fluorinated isosteres (e.g., 1‑iodo‑4‑(trifluoromethoxy)benzene) are often considered interchangeable in synthetic planning, but this assumption can lead to significant deviations in reactivity, metabolic profile, and physicochemical properties. The –OCH₂CF₃ group introduces a distinctive combination of a strong electron‑withdrawing inductive effect (–I) and a flexible ethylene‑oxy spacer that is absent in both –OCH₃ (electron‑donating) and –OCF₃ (directly attached, rigid, and metabolically distinct) analogues [REFS‑1]. These differences manifest in measurable computational descriptors (XLogP3 differences of up to 0.8 log units between the target and its closest comparators [REFS‑2][REFS‑3]), in divergent coupling reactivities (I > Br > Cl for oxidative addition), and in the documented metabolic stability advantage of the trifluoroethoxy group over non‑fluorinated alkoxy groups [REFS‑4]. The following quantitative evidence guide details exactly where this compound differs from its nearest structural neighbours.

Target
Analog may shift
–OCH₂CF₃ (target)
XLogP3 3.7, 2 rotatable bonds, electron-withdrawing
–OCH₃ (anisole analog)
Lipophilicity, metabolic stability, and electronic profile may differ
–OCH₂CF₃ (target)
Flexible ethylene spacer, moderate polarity
–OCF₃ (trifluoromethoxy analog)
Reduced conformational flexibility and distinct metabolic profile may alter target engagement
Iodo (target)
C–I BDE ≈ 272 kJ mol⁻¹
Bromo analog
Slower oxidative addition may require harsher coupling conditions and limit functional-group tolerance

1-Iodo-4-(2,2,2-trifluoroethoxy)benzene: Quantitative Differentiation


Lipophilicity Tuning with –OCH₂CF₃

The computed XLogP3 value for 1‑iodo‑4‑(2,2,2‑trifluoroethoxy)benzene is 3.7 [REFS‑1], which is 0.8 log units higher than that of 4‑iodoanisole (2.9) [REFS‑2] and 0.1 log unit lower than that of 1‑iodo‑4‑(trifluoromethoxy)benzene (3.8) [REFS‑3]. This places the –OCH₂CF₃ derivative in a lipophilicity window that is often sought for CNS‑penetrant or orally bioavailable small molecules, where excessive lipophilicity (XLogP > 4) can increase the risk of off‑target activity and metabolic clearance [REFS‑4].

Lipophilicity Tuning
Cross-study comparable
XLogP3 = 3.7
Δ +0.8 vs. –OMe; –0.1 vs. –OCF₃
Intermediate lipophilicity may support CNS-penetrant or oral-bioavailability candidate profiles.
Computed XLogP3 (PubChem 3.0); direct ADME data not available for this specific compound.
Lipophilicity Drug‑likeness ADME prediction

Regioisomeric Differentiation: Para vs. Meta

The para isomer (target compound) has a computed XLogP3 of 3.7 [REFS‑1], whereas the meta isomer, 3‑(2,2,2‑trifluoroethoxy)iodobenzene (CAS 1250656‑93‑9), has an XLogP3 value of 4.0 [REFS‑2]. The 0.3‑log‑unit difference arises from the different spatial orientation of the trifluoroethoxy group relative to the iodine, which affects the molecular dipole and hydrogen‑bonding capability. In cross‑coupling reactions, para‑substituted aryl iodides typically exhibit distinct electronic properties (σₚ vs. σₘ Hammett constants) that influence oxidative‑addition rates and subsequent transmetallation steps [REFS‑3].

Regioisomeric Difference
Cross-study comparable
para: XLogP3 3.7 meta: XLogP3 4.0 Δ –0.3 (para more polar)
Para orientation offers measurably lower lipophilicity, relevant for receptor-geometry-dependent pharmacophore design.
Predicted XLogP3; Hammett σₚ vs. σₘ effects may further differentiate coupling reactivity.
Regiochemistry Lipophilicity Substituent effect

Iodide vs. Bromide Reactivity

The C–I bond in 1‑iodo‑4‑(2,2,2‑trifluoroethoxy)benzene (bond dissociation energy ca. 272 kJ mol⁻¹) [REFS‑1] is significantly weaker and more polarisable than the C–Br bond in 1‑bromo‑4‑(2,2,2‑trifluoroethoxy)benzene (BDE ca. 337 kJ mol⁻¹) [REFS‑1]. In Suzuki‑Miyaura couplings, the general reactivity order is I > OTf ≥ Br > Cl [REFS‑2]. This translates to faster oxidative addition at lower temperatures with the iodo derivative, enabling milder reaction conditions that are critical for functional‑group‑tolerant syntheses of complex drug‑like molecules.

Iodide vs. Bromide Reactivity
Class-level inference
C–I BDE ≈ 272 kJ mol⁻¹
Δ ≈ 65 kJ mol⁻¹ vs. C–Br (337 kJ mol⁻¹)
Supports milder coupling conditions and broader functional-group tolerance in cross-coupling workflows.
Homolytic BDE trend for phenyl halides; applies to para-substituted analogues.
Cross‑coupling Aryl iodide reactivity Suzuki‑Miyaura

Molecular Flexibility of –OCH₂CF₃ vs. –OCF₃

The target compound possesses two rotatable bonds (the C–O and O–CH₂CF₃ bonds), whereas 1‑iodo‑4‑(trifluoromethoxy)benzene has only one rotatable bond (the C–OCF₃ bond) [REFS‑1][REFS‑2]. This additional degree of conformational freedom can be critical for achieving optimal fit in flexible protein binding pockets. The trifluoroethoxy group also retains hydrogen‑bond acceptor capacity (four H‑bond acceptors) comparable to the –OCF₃ analogue, while the –CH₂– spacer reduces the electron‑withdrawing effect transmitted to the aromatic ring, resulting in distinct electronic modulation [REFS‑3].

Molecular Flexibility
Cross-study comparable
–OCH₂CF₃: 2 rotatable bonds –OCF₃: 1 rotatable bond Δ = +1 (increased flexibility)
Increased conformational freedom may influence ligand-protein binding entropy and target-fit optimization.
Computed descriptors (PubChem Cactvs 3.4.8.24).
Conformational flexibility Molecular design Drug‑target fit

Metabolic Stability: –OCH₂CF₃ over –OCH₃

The 2,2,2‑trifluoroethoxy group has been shown to resist cytochrome P450‑mediated oxidative O‑dealkylation, a major clearance pathway for non‑fluorinated alkyl aryl ethers such as 4‑iodoanisole [REFS‑1]. While direct microsomal stability data for 1‑iodo‑4‑(2,2,2‑trifluoroethoxy)benzene itself are not publicly available, the class‑level stability of the –OCH₂CF₃ group is established: the strong C–F bonds render the trifluoroethoxy group metabolically robust, as exploited in drugs such as flecainide and in PET tracer design where prolonged in vivo stability is essential [REFS‑2][REFS‑3].

Metabolic Stability
Class-level inference
Resists CYP450 O-dealkylation
Trifluoroethoxy group may support prolonged metabolic stability compared to non-fluorinated alkoxy analogues; specific microsomal data for this compound not publicly available.
Class-level evidence from rat liver microsomes and PET tracer literature; requires compound-specific validation.
Metabolic stability Fluorine chemistry Oxidative metabolism

1-Iodo-4-(2,2,2-trifluoroethoxy)benzene: Application Scenarios


PET Tracer Precursor Synthesis

The –OCH₂CF₃ moiety can be isotopically labelled with either carbon‑11 or fluorine‑18 using potassium [¹¹C/¹⁸F]2,2,2‑trifluoroethoxide [REFS‑1]. When coupled with the iodo leaving group for downstream Pd‑catalysed cross‑coupling, 1‑iodo‑4‑(2,2,2‑trifluoroethoxy)benzene serves as a bifunctional precursor that is uniquely suited for constructing PET tracers with a metabolically stable radiolabelled group and a synthetic handle for diversification. The para substitution ensures distinct regiochemistry (XLogP3 = 3.7 vs. 4.0 for the meta isomer [REFS‑2]) that provides a lipophilicity advantage when lower logP is desired to reduce non‑specific binding in brain‑imaging applications.

Flecainide Analogue and CNS-Penetrant Candidate Synthesis

The intermediate lipophilicity (XLogP3 = 3.7) of 1‑iodo‑4‑(2,2,2‑trifluoroethoxy)benzene [REFS‑3] makes it an ideal building block for CNS‑targeted libraries where logP values between 2 and 4 are typically sought for blood‑brain barrier penetration. The compound can be directly elaborated via Suzuki‑Miyaura, Sonogashira, or Buchwald‑Hartwig couplings to generate analogues of the antiarrhythmic flecainide—a drug that already contains two –OCH₂CF₃ groups [REFS‑4]. Its rotatable bond count of 2 offers conformational flexibility that can be exploited in structure‑based drug design where rigid –OCF₃ analogues (1 rotatable bond) may fail to achieve optimal target engagement [REFS‑5].

Fluorinated Building Block for Agrochemicals and Materials

The combination of an iodo leaving group with a fluoroalkoxy substituent enables the construction of liquid‑crystalline materials, fluorinated polymers, and agrochemical intermediates where both the electronic effects of –OCH₂CF₃ (–I inductive) and the synthetic versatility of the C–I bond are required. The higher reactivity of the C–I bond compared to C–Br (ΔBDE ≈ 65 kJ mol⁻¹) allows efficient coupling under mild conditions [REFS‑6], which is critical when heat‑sensitive functional materials are being prepared. The para substitution pattern provides symmetrical linear extension, making this compound particularly suitable for designing rod‑like mesogens and conjugated polymers.

Electro-oxidative Iodoalkoxylation and Hypervalent Iodine Reagents

The recent development of electrochemical methods for synthesising β‑iodo‑2,2,2‑trifluoroethoxy ethers via oxidative addition of trifluoroethanol to alkenes [REFS‑7] highlights the growing importance of this structural motif in fluorine chemistry. 1‑Iodo‑4‑(2,2,2‑trifluoroethoxy)benzene serves as a benchmark compound against which new synthetic methodologies can be validated, and its availability at purities ≥95% via suppliers such as Bidepharm and Apollo Scientific ensures that method‑development chemists can source reliable material for reaction optimisation.

Application
Selection Property
Validation Focus
PET Tracer Precursor Synthesis
Bifunctional iodo/trifluoroethoxy scaffold
Isotopic labelling efficiency and regiochemical purity (para vs. meta)
CNS-Penetrant Library Synthesis
Intermediate lipophilicity and conformational flexibility
Blood-brain barrier permeability and target-engagement model fit
Fluorinated Agrochemicals and Materials
Electron-withdrawing fluoroalkoxy group and C–I coupling handle
Mild-condition coupling compatibility and linear extension geometry
Method Development Benchmarking
Commercial availability and para-substituted aryl iodide motif
Reaction optimization consistency and cross-method reproducibility
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